molecular formula C12H11NO3 B15068350 8-Ethoxyquinoline-3-carboxylic acid

8-Ethoxyquinoline-3-carboxylic acid

Cat. No.: B15068350
M. Wt: 217.22 g/mol
InChI Key: DXWYGIXWEWCSAQ-UHFFFAOYSA-N
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Description

8-Ethoxyquinoline-3-carboxylic acid is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxyquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid. The resulting intermediate is then subjected to further reactions to introduce the ethoxy and carboxylic acid groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 8-Ethoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its derivatives are explored for their potential use in treating diseases such as tuberculosis and malaria.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Ethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological processes. The compound’s ability to chelate metal ions also plays a role in its antimicrobial and anticancer activities.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential, including antimicrobial and anticancer activities.

    Quinoline-3-carboxylic acid: Shares a similar structure but lacks the ethoxy group, leading to different chemical properties and applications.

    2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with distinct chemical reactivity and biological activities.

Uniqueness: 8-Ethoxyquinoline-3-carboxylic acid stands out due to the presence of both the ethoxy and carboxylic acid groups, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its biological activities make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

8-ethoxyquinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-16-10-5-3-4-8-6-9(12(14)15)7-13-11(8)10/h3-7H,2H2,1H3,(H,14,15)

InChI Key

DXWYGIXWEWCSAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=CC(=CN=C21)C(=O)O

Origin of Product

United States

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